C.I. Disperse Blue 35

Description

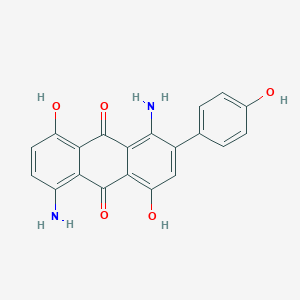

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLITIGRBOEDEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073394 |

Source

|

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6 |

Source

|

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Blue 73 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 35 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 73 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Disperse Blue 35: A Technical Guide for Researchers

Introduction

C.I. Disperse Blue 35 is a synthetic anthraquinone dye primarily used in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Beyond its industrial applications, it has garnered interest from the scientific community as a model compound for studying dye chemistry, environmental degradation, and for its potential in biomedical research.[3][4] Notably, the designation "Disperse Blue 35" often refers to a technical-grade mixture rather than a single pure compound. This mixture primarily consists of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][3] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and biological activities, tailored for researchers and drug development professionals.

Chemical Structure and Properties

The chemical identity of this compound can be complex due to its nature as a technical mixture. The primary CAS number for this mixture is 12222-75-2.[1][5][6][7] However, other CAS numbers, such as 31529-83-6, are often associated with a principal component, 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione.[2][8] The main components of the commercial dye have been identified as 4,5-diamino-1,8-dihydroxyanthraquinone (approximately 62%) and 2,7-diamino-1,8-dihydroxyanthraquinone (approximately 31%).[1]

The core structure is based on anthraquinone, a polycyclic aromatic hydrocarbon, which imparts the dye's characteristic stability and color.[1][4] Its low water solubility is a defining feature of disperse dyes, requiring application from a fine aqueous dispersion.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 12222-75-2 (Technical Mixture) | [1][7][8] |

| Molecular Formula | C₂₀H₁₄N₂O₅ | [1][2][6][8] |

| Molecular Weight | 362.34 g/mol | [1][6][7][8] |

| IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | [1][2][8] |

| Appearance | Dark blue or dark brown powder | [7] |

| Solubility | Low in water; slightly soluble in Dichloromethane, DMSO, Ethanol, Methanol | [1][7] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| Boiling Point | 758.9 ± 60.0 °C at 760 mmHg | [6] |

| Flash Point | 412.8 ± 32.9 °C | [6] |

| LogP (Octanol-Water) | 4.49 |[1][6] |

Synthesis and Experimental Protocols

Synthesis Pathways

The production of this compound is a multi-step process that can be achieved through several synthetic routes. The most common pathways start from an anthraquinone core and involve a series of nitration, reduction, hydroxylation, and methylation steps.[1][4]

-

Primary Pathway: The foundational synthesis involves the direct methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[3][4] This reaction targets the amino groups and results in a mixture of non-methylated, mono-methylated, and di-methylated derivatives, which together form the final commercial product.[3]

-

Alternative Pathway: Another route begins with 1,8-dihydroxy-anthraquinone. This precursor undergoes nitration, reduction to form the diaminoanthraquinone, followed by hydroxylation and finally, selective methylation of the amino groups.[4]

The reaction conditions, such as temperature, pH, and reactant ratios, are critical parameters that control the extent of methylation and the final composition and purity of the dye.[4]

Caption: Synthesis pathways for this compound.

Comparison of Synthesis Methodologies

Research has explored more sustainable synthesis methods, such as aqueous phase reactions, to improve yield, purity, and reduce environmental impact compared to traditional methods using organic solvents.[3]

Table 2: Comparison of Synthesis Methods for Disperse Blue 35

| Metric | Leuco Compound Method | Aqueous Phase Method |

|---|---|---|

| Yield | 80-85% | 86.5% |

| Purity | 95-97% | 98.4% |

| Reaction Time | 1-4 hours | 2-4 hours |

| Solvent Use | Ethanol (high volume) | Water (low toxicity) |

| Byproducts | Sodium sulfate residues | Minimal inorganic waste |

Data sourced from research comparing synthesis efficiency.[3]

Experimental Protocols

Representative Synthesis Protocol (General Procedure for Butylamination) This protocol is for a related compound, Solvent Blue 35, and illustrates a general laboratory-scale amine substitution reaction on an anthraquinone core.

-

A large molar excess (400-1000 eq.) of n-butylamine is added to a solution of a tosylated anthraquinone derivative in pyridine.

-

The reaction mixture is maintained at 50°C for 2-5 days, with completion monitored by Thin Layer Chromatography (TLC).

-

After cooling, pyridine is removed by co-evaporation with toluene.

-

The product is purified using column chromatography (SiO₂).

-

The collected fraction is evaporated, and the resulting solid is recrystallized from absolute ethanol.[9]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC) Due to the multi-component nature of technical-grade Disperse Blue 35, HPLC is the preferred method for separation and analysis.[4]

-

Method: Reverse-phase (RP) HPLC.[10]

-

Column: A C18 column is commonly used.[11]

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or, for MS-compatibility, formic acid).[10]

-

Detection: A Photodiode Array (PDA) detector is used for UV-Vis spectral analysis, often in combination with a mass spectrometry (MS) detector for definitive identification of components and impurities.[12]

Toxicology and Biological Activity

Toxicological Profile

This compound is recognized as a health hazard, primarily due to its potential as a skin sensitizer.[8][13][14]

-

Skin Sensitization: It is a known cause of allergic contact dermatitis, which manifests as eczema in sensitized individuals.[6][13] This has led to recommendations against its use in products that have prolonged skin contact.[7][15]

-

Regulatory Status: Its use in tattoo inks and permanent makeup has been restricted in the European Union.[7][8]

-

Environmental Persistence: The stable anthraquinone structure makes Disperse Blue 35 resistant to natural biodegradation.[4] Its high octanol-water partition coefficient (LogP) suggests a potential for persistence and bioaccumulation in aquatic environments.[1]

Table 3: Toxicological Data for Selected Disperse Dyes

| Compound | CAS Number | Primary Toxicological Concern(s) |

|---|---|---|

| This compound | 12222-75-2 | Skin Sensitization (Contact Dermatitis) |

| C.I. Disperse Blue 1 | 2475-45-8 | Carcinogenicity, Skin Sensitization |

| C.I. Disperse Blue 106 | 12223-01-7 | Skin Sensitization (Contact Dermatitis) |

| C.I. Disperse Orange 3 | 730-40-5 | Skin Sensitization |

Photochemical Activity and ROS Generation

Disperse Blue 35 exhibits significant photosensitizing properties. Upon exposure to visible light, it can generate reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. This activity is implicated in cases of photocontact dermatitis.[1]

-

Mechanism: The dye absorbs light, forming an excited triplet state. This excited molecule can then react with molecular oxygen to produce singlet oxygen (¹O₂) or participate in electron transfer reactions to form superoxide radicals (O₂⁻).[1]

Caption: Photochemical generation of ROS by Disperse Blue 35.

Potential Applications in Research

While primarily an industrial dye, preliminary research has explored the potential of this compound in other scientific domains.

-

Biomarker for Cell Staining: Studies have shown that the dye can selectively stain lysosomes, the waste disposal organelles within cells. This property allows it to be used as a biomarker to visualize and study lysosomal function.[1]

-

Antimicrobial Properties: Some research indicates that Disperse Blue 35 exhibits antibacterial activity against certain bacterial strains, though the mechanism is not well understood.[1][4]

-

Drug Development Context: While direct pharmaceutical applications are not established, some studies have suggested that Disperse Blue 35 and related anthraquinone structures may possess anti-cancer, anti-inflammatory, and neuroprotective effects. However, this research is in its early stages and requires further investigation.[3]

Conclusion

This compound is a chemically complex and industrially significant anthraquinone dye. For researchers, it presents a dual character: a toxicological agent with known skin-sensitizing and photosensitizing properties, and a compound of interest for its potential applications in cell biology and antimicrobial research. Its nature as a technical mixture poses analytical challenges but also makes it a valuable model for developing and validating advanced separation techniques. A thorough understanding of its chemical properties, synthesis, and biological interactions is essential for its safe handling and for exploring its future potential in scientific and biomedical fields.

References

- 1. Buy this compound | 12222-75-2 [smolecule.com]

- 2. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]

- 3. This compound | 12222-78-5 | Benchchem [benchchem.com]

- 4. This compound | 12222-75-2 | Benchchem [benchchem.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. disperse blue 35 | CAS#:12222-75-2 | Chemsrc [chemsrc.com]

- 7. Disperse Blue 35 – Wikipedia [de.wikipedia.org]

- 8. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solvent Blue 35 synthesis - chemicalbook [chemicalbook.com]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. sdc.org.uk [sdc.org.uk]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Anthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of anthraquinone dyes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The guide includes detailed data on the properties of representative anthraquinone dyes, standardized experimental protocols for their determination, and visualizations of key biological and experimental processes.

Core Physical and Chemical Properties

Anthraquinone dyes are a significant class of colorants characterized by the anthraquinone core structure. Their properties can be extensively modified by the introduction of various substituents, leading to a wide spectrum of colors and applications.

Data Presentation of Representative Anthraquinone Dyes

The following tables summarize key quantitative data for a selection of commercially and biologically important anthraquinone dyes, facilitating easy comparison.

Table 1: General and Physical Properties of Selected Anthraquinone Dyes

| Dye Name (C.I. Name) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Alizarin (Mordant Red 11) | 72-48-0 | C₁₄H₈O₄ | 240.21 | 289-290 | 430 | Orange-red needles |

| Quinizarin | 81-64-1 | C₁₄H₈O₄ | 240.21 | 200-202 | - | Orange-red powder |

| Disperse Red 60 | 17418-58-5 | C₂₀H₁₃NO₄ | 331.32 | 185 | - | Dark red solid[1] |

| Disperse Blue 72 | 12217-81-1 | C₂₁H₁₅NO₃ | 329.35 | 186.1 | 520.7 | Bright reddish-blue powder[2][3][4] |

| Vat Yellow 4 | 128-66-5 | C₂₄H₁₂O₂ | 332.35 | - | 429.48 | Yellow-brown powder[5][6] |

| Acid Blue 25 | 6408-78-2 | C₂₀H₁₃N₂NaO₅S | 416.38 | >300 | - | Blue powder[7] |

| Reactive Blue 19 | 2580-78-1 | C₂₂H₁₆N₂Na₂O₁₁S₃ | 626.55 | - | - | Blue powder[8] |

Table 2: Solubility Properties of Selected Anthraquinone Dyes

| Dye Name | Water Solubility | Organic Solvent Solubility |

| Alizarin | Slightly to sparingly soluble. | Soluble in hexane and chloroform.[9] |

| Quinizarin | Insoluble. | Soluble in ether and to a certain extent in strong bases. Soluble in organic solvents like oil.[10] |

| Disperse Red 60 | Insoluble.[1][11] | Soluble in dichloromethane.[1] Soluble in 50% acetone (red), soluble in tetrahydro-naphthalene and xylene.[4] |

| Disperse Blue 72 | Sparingly soluble. | - |

| Vat Yellow 4 | Insoluble.[5] | Soluble in xylene, nitrobenzene, and tetrahydronaphthalene; slightly soluble in acetone, ethanol, benzene, chloroform, toluene, and pyridine.[5] |

| Acid Blue 25 | Soluble.[12] | Soluble in acetone and ethanol.[7][12] |

| Reactive Blue 19 | Soluble. | - |

Table 3: Spectroscopic and Electrochemical Properties of Selected Anthraquinone Dyes

| Dye Name | λmax (nm) | Solvent | Redox Potential (E₁/₂) |

| Alizarin | - | - | - |

| Quinizarin | - | - | - |

| Disperse Red 60 | - | - | - |

| Disperse Blue 72 | - | - | - |

| Vat Yellow 4 | - | - | - |

| Acid Blue 25 | 600 | - | - |

| Reactive Blue 19 | 592 | pH 7.0 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the physical and chemical properties of anthraquinone dyes.

Determination of Melting Point

The melting point of a solid organic compound is a crucial physical property for identification and purity assessment.

Methodology: Thiele Tube Method [13]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid such as mineral oil or silicone oil.

-

Heating: The side arm of the Thiele tube is gently heated using a Bunsen burner or a micro-burner. The design of the tube facilitates convection currents, ensuring uniform heating of the liquid bath. The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range (0.5-1°C) is indicative of a pure compound.

UV-Visible (UV-Vis) Spectroscopy for Spectral Analysis

UV-Vis spectroscopy is used to determine the absorption spectrum of a dye, providing information about its electronic transitions and color.

Methodology: Determination of λmax [3][14]

-

Solution Preparation: A stock solution of the anthraquinone dye is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent (e.g., ethanol, water, or DMF) in a volumetric flask. A series of standard solutions of known, lower concentrations are then prepared by serial dilution of the stock solution.

-

Instrument Calibration (Blanking): The spectrophotometer is calibrated using a cuvette filled with the pure solvent that was used to prepare the dye solutions. This "blank" solution is used to set the absorbance to zero across the desired wavelength range.[15]

-

Sample Measurement: The blank cuvette is rinsed and then filled with one of the standard dye solutions. The cuvette is placed in the spectrophotometer.

-

Data Acquisition: The absorbance of the sample is measured over a specific wavelength range (e.g., 380-800 nm for visible dyes).[15] The instrument plots absorbance versus wavelength.

-

Determination of λmax: The wavelength at which the maximum absorbance occurs is identified from the spectrum. This is the λmax of the dye under the specific solvent conditions. For C.I. Reactive Blue 19, a visible peak is observed at 592 nm at pH 7.0, which is attributed to the blue color of the dye's chromophore. An additional peak in the UV region (200-300 nm) is due to the anthraquinone structure.

Cyclic Voltammetry for Electrochemical Analysis

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.

Methodology: Analysis of Anthraquinone Derivatives

-

Electrolyte Solution Preparation: An electrolyte solution is prepared by dissolving a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in an appropriate aprotic solvent like N,N-dimethylformamide (DMF).

-

Sample Preparation: The anthraquinone dye derivative is dissolved in the electrolyte solution to a known concentration (e.g., 2-5 mM).

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The prepared sample solution is placed in the electrochemical cell, and the electrodes are immersed.

-

Deaeration: The solution is purged with an inert gas, such as argon, for a period of time (e.g., 1 hour) to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 200 mV/s). The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.

-

Data Analysis: The voltammogram is analyzed to determine the half-wave potential (E₁/₂), which provides information about the redox potential of the anthraquinone dye. For calibration, a standard with a known redox potential, such as ferrocene, can be measured under the same conditions.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological mechanisms and experimental processes relevant to anthraquinone dyes.

Caption: Mechanism of Topoisomerase II inhibition by Doxorubicin.

Caption: Experimental workflow for anticancer screening of anthraquinone derivatives.

References

- 1. quinizarin [chemister.ru]

- 2. echemi.com [echemi.com]

- 3. haihangchem.com [haihangchem.com]

- 4. Disperse blue 72|CAS No.6408-72-6|Dispersol Violet B-G;Resolin Blue RRL|C.I.62025 [xcolorpigment.com]

- 5. chembk.com [chembk.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. ACID BLUE 25 CAS#: 6408-78-2 [m.chemicalbook.com]

- 8. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 9. 1,4-Dihydroxyanthraquinone | 81-64-1 [chemicalbook.com]

- 10. Investigation into solid and solution properties of quinizarin - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]

- 11. Acid Blue 25 - Wikipedia [en.wikipedia.org]

- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1,8-diamino-4,5-dihydroxyanthraquinone, a significant dye molecule with applications in various scientific and industrial fields. This document details the core synthetic methodology, including experimental protocols and quantitative data, to assist researchers in the successful preparation of this compound.

Introduction

1,8-diamino-4,5-dihydroxyanthraquinone is a key anthraquinone derivative characterized by its vibrant color and potential for further chemical modification. Its structural features, including the presence of both amino and hydroxyl groups on the anthraquinone scaffold, make it a valuable intermediate in the synthesis of more complex dyes and functional materials. Understanding its synthesis is crucial for researchers in materials science, medicinal chemistry, and industrial dyeing processes.

Core Synthesis Pathway

The most direct and established synthetic route to 1,8-diamino-4,5-dihydroxyanthraquinone involves a two-step process commencing from 1,8-dihydroxyanthraquinone, also known as chrysazin. The pathway can be summarized as follows:

-

Nitration: The selective nitration of 1,8-dihydroxyanthraquinone at the 4 and 5 positions to yield 4,5-dinitro-1,8-dihydroxyanthraquinone.

-

Reduction: The subsequent reduction of the two nitro groups of 4,5-dinitro-1,8-dihydroxyanthraquinone to the corresponding amino groups, affording the final product, 1,8-diamino-4,5-dihydroxyanthraquinone.

This synthetic approach is illustrated in the workflow diagram below.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone.

Step 1: Synthesis of 4,5-Dinitro-1,8-dihydroxyanthraquinone (Nitration)

This protocol is adapted from established industrial processes for the nitration of dihydroxyanthraquinones.[1][2]

Materials:

-

1,8-Dihydroxyanthraquinone (Chrysazin)

-

Concentrated Sulfuric Acid (96-98%)

-

Boric Acid

-

Mixed Acid (33% Nitric Acid, 67% Sulfuric Acid)

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid.

-

Cool the resulting solution to a temperature between -10°C and 30°C.

-

Slowly add 0.50-0.55 parts of mixed acid (33% HNO₃, 67% H₂SO₄) dropwise to the reaction mixture while maintaining the temperature within the specified range.

-

After the addition is complete, continue stirring the mixture for a designated period to ensure the completion of the nitration reaction.

-

Carefully add water to the reaction mixture to adjust the sulfuric acid concentration to 80-100% (preferably 85-90%). This will induce the precipitation of the product.

-

Cool the mixture to 20-25°C and filter the crystalline precipitate.

-

Wash the collected solid with 88% sulfuric acid and then with water until the washings are neutral.

-

Dry the product to obtain 4,5-dinitro-1,8-dihydroxyanthraquinone.

Logical Workflow for Nitration:

Step 2: Synthesis of 1,8-Diamino-4,5-dihydroxyanthraquinone (Reduction)

The reduction of the dinitro intermediate can be achieved using various reducing agents. A common and effective method involves the use of iron in an acidic medium. An alternative method using sodium sulfide is also presented, based on the reduction of the isomeric 1,5-dihydroxy-4,8-dinitroanthraquinone.[3]

Method A: Reduction with Iron

Materials:

-

4,5-Dinitro-1,8-dihydroxyanthraquinone

-

Iron powder

-

Acetic Acid (glacial) or Hydrochloric Acid (dilute)

-

Water

Procedure:

-

Suspend the 4,5-dinitro-1,8-dihydroxyanthraquinone in a mixture of water and a small amount of acetic acid or dilute hydrochloric acid in a reaction flask.

-

Heat the suspension with stirring.

-

Gradually add iron powder to the heated suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reaction temperature.

-

After the addition of iron is complete, continue to heat and stir the mixture until the reaction is complete (indicated by a color change from a reddish-brown suspension to a deep blue solution/suspension).

-

Filter the hot reaction mixture to remove the iron sludge.

-

Cool the filtrate to allow the 1,8-diamino-4,5-dihydroxyanthraquinone to precipitate.

-

Collect the precipitate by filtration, wash with water, and dry.

Method B: Reduction with Sodium Sulfide

Materials:

-

4,5-Dinitro-1,8-dihydroxyanthraquinone

-

Sodium sulfide (Na₂S)

-

Water

Procedure:

-

Prepare a solution of sodium sulfide in water.

-

Add the 4,5-dinitro-1,8-dihydroxyanthraquinone to the sodium sulfide solution with stirring.

-

Heat the mixture to facilitate the reduction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry to yield 1,8-diamino-4,5-dihydroxyanthraquinone.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone.

| Step | Product | Yield | Purity | Reference |

| Nitration | 4,5-Dinitro-1,8-dihydroxyanthraquinone | 95.1% - 99.2% | Contains minor isomers (e.g., 2,5-dinitro) | [1] |

| Reduction | 1,8-Diamino-4,5-dihydroxyanthraquinone | Not explicitly reported | High purity achievable after purification | - |

Purification and Characterization

Purification of the final product, 1,8-diamino-4,5-dihydroxyanthraquinone, can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water or by column chromatography.

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and isomeric purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, hydroxyl, and quinone carbonyls).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

The synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone involves the use of strong acids, and potentially flammable and toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to their use.

Conclusion

The synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone via the nitration of 1,8-dihydroxyanthraquinone followed by the reduction of the resulting dinitro compound is a well-established and efficient method. This technical guide provides the necessary details for researchers to successfully synthesize this important dye molecule. Further optimization of the reduction step and detailed characterization of the final product are recommended for specific research applications.

References

- 1. US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 2. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 3. 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE | 145-49-3 [chemicalbook.com]

Spectroscopic Profile of C.I. Disperse Blue 35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the anthraquinone dye, C.I. Disperse Blue 35. Due to the limited availability of complete, experimentally-derived spectra for this specific compound in publicly accessible literature, this document consolidates known information and supplements it with data from structurally similar compounds to provide a predictive and interpretive framework.

Chemical Structure and Identity

This compound is primarily identified as 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione . However, it is crucial to note that some sources indicate that commercial Disperse Blue 35 may exist as a mixture, potentially including methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. This structural ambiguity should be considered when analyzing spectroscopic data.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione |

| C.I. Name | Disperse Blue 35 |

| CAS Number | 12222-75-2 |

| Molecular Formula | C₂₀H₁₄N₂O₅ |

| Molecular Weight | 362.34 g/mol |

| Chemical Class | Anthraquinone Dye |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of anthraquinone dyes is characterized by electronic transitions within the aromatic system. Typically, these dyes exhibit strong π → π* absorption bands in the 220–350 nm region and a weaker, longer-wavelength n → π* absorption band, which is responsible for their color.

Table 2: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference |

| λmax (Calculated) | 580 nm | Not Specified | [1] |

| Typical π → π Transitions | 220 - 350 nm | General | [2] |

| Typical n → π Transition | ~400 nm | General | [2] |

The calculated maximum absorption (λmax) at 580 nm is consistent with the blue color of the dye. The exact position and intensity of the absorption bands are influenced by the solvent polarity and the specific substitution pattern on the anthraquinone core.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3500 - 3300 | O-H Stretching (phenolic), N-H Stretching (amino) | Broad, Medium-Strong |

| 3100 - 3000 | Aromatic C-H Stretching | Medium-Weak |

| 1670 - 1630 | C=O Stretching (quinone) | Strong |

| 1620 - 1580 | C=C Stretching (aromatic), N-H Bending | Medium-Strong |

| 1500 - 1400 | C=C Stretching (aromatic) | Medium |

| 1300 - 1200 | C-O Stretching (phenolic), C-N Stretching (aromatic amine) | Medium-Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. No experimental NMR data for this compound has been found in the reviewed literature. However, expected chemical shift regions can be predicted based on the analysis of its structural components and data from related compounds like 1,5-diaminoanthraquinone.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Anthraquinone Core) | 7.0 - 8.5 | Multiplets |

| Aromatic Protons (Hydroxyphenyl Group) | 6.5 - 7.5 | Doublets |

| Amino Protons (-NH₂) | 5.0 - 7.0 | Broad Singlet |

| Hydroxyl Protons (-OH) | 9.0 - 12.0 | Broad Singlet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 180 - 190 |

| Aromatic Carbons (C-O, C-N) | 140 - 160 |

| Aromatic Carbons (C-C, C-H) | 110 - 135 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These should be adapted and optimized for the specific instrumentation and sample characteristics.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or dimethylformamide). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and any other significant absorption peaks.

FTIR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dye with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct measurement of the solid powder.

-

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

-

Background Scan: Perform a background scan of the empty sample compartment or the ATR crystal.

-

Measurement: Place the sample in the beam path and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the dye in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid interfering signals and ensure sample solubility.

-

Instrumentation: Use a high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra. Standard pulse sequences should be employed. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Analyze the integration of ¹H signals and the splitting patterns (multiplicity) to deduce the connectivity of protons.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a dye like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Thermal Stability and Decomposition of Disperse Blue 35

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 35 is an anthraquinone-based dye recognized for its application in the textile industry, particularly for dyeing synthetic fibers such as polyester.[1] Its performance and safety are intrinsically linked to its thermal stability. This technical guide provides an in-depth analysis of the thermal stability and decomposition of Disperse Blue 35, drawing upon available data for anthraquinone dyes. It includes a summary of what is known about its thermal properties, detailed experimental protocols for relevant analytical techniques, and a discussion of its decomposition characteristics.

Introduction

Disperse Blue 35, a member of the anthraquinone dye family, is utilized in high-temperature dyeing processes, making its thermal stability a critical parameter.[2][3] Anthraquinone dyes are known for their chemical stability and good lightfastness, which are desirable properties in textiles.[4] Understanding the thermal behavior of Disperse Blue 35 is essential for ensuring process safety, product quality, and for assessing its environmental and toxicological profile, especially as some research has explored potential biomedical applications of this dye, such as anti-cancer and anti-inflammatory effects.[]

This guide will focus on the principles of thermal analysis as applied to Disperse Blue 35, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific quantitative data for Disperse Blue 35 is not widely published, this document will provide a framework for its evaluation based on the known behavior of structurally similar anthraquinone dyes.

Thermal Stability Analysis: Quantitative Data

| Parameter | Expected Value/Range for Anthraquinone Dyes | Significance for Disperse Blue 35 |

| Melting Point (Tm) | Typically >150 °C | A sharp melting peak would indicate high purity. A broad peak may suggest impurities.[2] |

| Onset Decomposition Temperature (TGA) | Varies, but generally high due to stable aromatic structure | Indicates the initiation of significant mass loss due to decomposition. |

| Maximum Decomposition Rate Temperature (DTG) | Dependent on heating rate and atmosphere | Corresponds to the temperature of the most rapid weight loss. |

| Decomposition Enthalpy (DSC) | Typically exothermic | The release of heat during decomposition can be a measure of the energy of the process. For some anthraquinone compounds, an endothermic melting peak is followed by an exothermic decomposition at higher temperatures.[2] |

Experimental Protocols

To assess the thermal stability of Disperse Blue 35, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of Disperse Blue 35.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of Disperse Blue 35 powder into a clean, tared TGA crucible (typically alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of 600-800 °C.

-

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature.

-

The onset decomposition temperature is determined from the intersection of the baseline tangent and the tangent of the decomposition step.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as the temperature and enthalpy of decomposition of Disperse Blue 35.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Disperse Blue 35 into a DSC pan (typically aluminum). Seal the pan hermetically to contain any volatile decomposition products. Prepare an empty, sealed pan as a reference.

-

Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample and reference at a starting temperature of 30 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected decomposition point (as determined by TGA).

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Endothermic events (e.g., melting) will appear as peaks pointing down, while exothermic events (e.g., decomposition) will appear as peaks pointing up.

-

The melting point is determined as the onset or peak of the melting endotherm.

-

The enthalpy of transitions is calculated by integrating the area under the respective peaks.

-

Visualization of Workflows and Processes

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting a thermal analysis of Disperse Blue 35.

References

Ecotoxicology and Environmental Fate of Disperse Blue 35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 35 (CAS No. 12222-75-2) is an anthraquinone dye widely used in the textile industry for coloring synthetic fibers such as polyester. Due to its chemical stability and low water solubility, concerns have been raised regarding its environmental persistence, potential for bioaccumulation, and ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific knowledge on the ecotoxicology and environmental fate of Disperse Blue 35, with a focus on quantitative data, experimental methodologies, and key environmental processes.

Chemical and Physical Properties

Disperse Blue 35 is characterized by its complex and stable molecular structure, which contributes to its persistence in the environment.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 12222-75-2 | [1] |

| Molecular Formula | C₂₀H₁₄N₂O₅ | [2] |

| Molecular Weight | 362.34 g/mol | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.49 | [1][2] |

| Water Solubility | Approx. 30 mg/L | [3] |

The high Log Kₒw value indicates a strong tendency for Disperse Blue 35 to partition from water into fatty tissues, suggesting a high potential for bioaccumulation in aquatic organisms.[1][2] Its low water solubility influences its transport and fate in the environment, with a strong affinity for adsorption to solid matrices.[1]

Environmental Fate

Biodegradation

Disperse Blue 35 is not readily biodegradable.[1] Studies have shown that its intricate aromatic structure is resistant to breakdown by microorganisms in conventional wastewater treatment systems and natural environments.[1]

Table 1: Ready Biodegradability of Disperse Blue 35

| Test Guideline | Inoculum | Exposure Time (days) | Result | Conclusion | Reference |

| OECD 301B | Activated sludge | 28 | Not readily biodegradable | Persistent in the environment | [1] |

Environmental Persistence and Transport

The inherent stability and resistance to biodegradation of Disperse Blue 35 contribute to its long environmental half-life and potential for long-range transport.[1] In aquatic systems, due to its low water solubility, it has a strong affinity for suspended solids, sediments, and microplastics.[1] This adsorption to particulate matter is a primary mechanism governing its transport and fate.[1]

Ecotoxicology

The ecotoxicological profile of Disperse Blue 35 indicates potential risks to aquatic organisms. While specific data for Disperse Blue 35 is limited, studies on other anthraquinone dyes provide insights into its potential effects.

Table 2: Aquatic Ecotoxicity of Anthraquinone Dyes (as proxies for Disperse Blue 35)

| Test Organism | Dye | Endpoint | Value | Exposure Time | Test Guideline | Reference |

| Daphnia similis | Dermocybin | EC₅₀ | 0.51 mg/L | 48 hours | Not specified | [4] |

| Danio rerio (embryos) | Dermocybin | LC₅₀ (extrapolated) | 2.44 mg/L | Not specified | Not specified | [4] |

| Daphnia similis | Emodin | EC₅₀ | 130 µg/L | 48 hours | Not specified | [5] |

| Danio rerio (embryos) | Emodin | LC₅₀ | 25 µg/L | 96 hours | Not specified | [5] |

These data on related compounds suggest that anthraquinone dyes can be toxic to aquatic invertebrates and fish at low concentrations. The high lipophilicity of Disperse Blue 35 also suggests that bioaccumulation through the food chain is a potential route of exposure for aquatic organisms.[2]

Human Health Effects

Disperse Blue 35 is a known skin sensitizer and has been associated with allergic contact dermatitis.[3] The primary route of human exposure is through dermal contact with textiles colored with this dye.[3]

Table 3: Mammalian Toxicity of Disperse Blue 35

| Test Organism | Endpoint | Value | Route of Exposure | Reference |

| Rat | LD₅₀ | >2000 mg/kg | Oral | [3] |

Experimental Protocols

Detailed methodologies for assessing the ecotoxicology and environmental fate of chemicals like Disperse Blue 35 are provided in standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of daphnids are immobilized (EC₅₀) after 48 hours of exposure.

-

Alga, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of freshwater algae, typically over 72 hours, to determine the concentration that inhibits growth by 50% (IC₅₀).

Biodegradability Testing

-

Ready Biodegradability (OECD 301): This series of tests (e.g., OECD 301B - CO₂ Evolution Test) evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.

Soil Sorption Testing

-

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This guideline describes a method to measure the adsorption and desorption of a chemical to soil, providing a soil organic carbon-water partitioning coefficient (Koc).

Visualizations

Caption: Environmental fate pathway of Disperse Blue 35.

Caption: Generalized workflow for aquatic ecotoxicity testing.

Conclusion

Disperse Blue 35 is a persistent organic pollutant with a high potential for bioaccumulation in aquatic ecosystems. Its resistance to biodegradation and strong affinity for sediments indicate that it can remain in the environment for extended periods. While specific ecotoxicity data for Disperse Blue 35 is scarce, information on structurally related anthraquinone dyes suggests a potential for adverse effects on aquatic organisms at low concentrations. Further research is needed to fully characterize the environmental risks associated with Disperse Blue 35 and to develop effective strategies for its removal from textile effluents. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data for a comprehensive risk assessment.

References

- 1. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 12222-75-2 [smolecule.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Research Applications of C.I. Disperse Blue 35: A Technical Guide for Scientists and Drug Development Professionals

An In-depth Exploration of a Versatile Anthraquinone Dye in Biomedical Research

C.I. Disperse Blue 35, a synthetic anthraquinone dye primarily utilized in the textile industry, is emerging as a compound of interest in various biomedical research applications. Its unique chemical structure and properties have prompted investigations into its potential as a cellular biomarker, as well as its antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides a comprehensive overview of the current research on this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers, scientists, and drug development professionals in exploring its potential.

Cellular Staining and Imaging Applications

One of the notable applications of this compound is its use as a fluorescent probe for cellular imaging, specifically for the selective staining of lysosomes.[1] Lysosomes are acidic organelles crucial for cellular degradation and recycling processes, and their visualization is essential for studying various cellular functions and disease states.

Lysosome Staining

While a specific, validated protocol for using this compound for lysosome staining is not extensively documented in publicly available literature, its properties as a hydrophobic, weakly basic molecule suggest a mechanism of accumulation in acidic organelles similar to other lysosomotropic dyes. The following is a generalized protocol adapted from established methods for other lysosomal stains and should be optimized for specific cell types and experimental conditions.

Experimental Protocol: Generalized Lysosome Staining

-

Cell Preparation: Plate adherent cells on sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached. For suspension cells, culture them in appropriate flasks.

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration. The optimal concentration should be determined empirically but can be started in the low micromolar range.

-

Staining: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove the excess dye.

-

Imaging: Mount the coverslips with an appropriate mounting medium on a glass slide. For live-cell imaging, use a chambered coverglass or an imaging dish. Visualize the stained lysosomes using a fluorescence microscope with a suitable filter set for blue fluorescence.

Antimicrobial Activity

Preliminary research suggests that this compound possesses antimicrobial properties against certain bacterial strains.[1] However, there is a lack of specific data in the reviewed literature detailing the minimum inhibitory concentrations (MICs) against common pathogens like Staphylococcus aureus and Escherichia coli. Further investigation is required to quantify its efficacy and spectrum of activity.

Anticancer Potential

The anticancer properties of this compound are an area of active investigation.[] As an anthraquinone derivative, its potential mechanism of action may be similar to other compounds in this class, which are known to exert cytotoxic effects on cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerase II.

Table 1: Cytotoxicity of a Novel Disperse Dye (for contextual purposes)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HePG-2 | Liver Cancer | 23.4 |

| MCF-7 | Breast Cancer | 62.2 |

| HCT-116 | Colon Cancer | 28 |

| A-549 | Lung Cancer | 53.6 |

| Note: This data is for a different novel disperse dye and is provided for contextual understanding of the potential activity of this class of compounds. The IC50 values for this compound may differ. |

General Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory and Neuroprotective Effects

Recent studies have explored the potential anti-inflammatory and neuroprotective properties of this compound.[] The anti-inflammatory effects are thought to be mediated through the inhibition of key inflammatory pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Anthraquinone compounds have been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. The proposed mechanism involves the suppression of pro-inflammatory cytokine production.

Below is a conceptual diagram of the NF-κB signaling pathway and the potential point of inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyester with C.I. Disperse Blue 35

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale dyeing of polyester substrates with C.I. Disperse Blue 35. The information is intended to guide researchers in achieving consistent and reproducible dyeing results for various research and development applications.

Overview of this compound

This compound is an anthraquinone dye known for its blue to dark blue shades on polyester fibers.[1] Like other disperse dyes, it is non-ionic and has low water solubility, making it suitable for dyeing hydrophobic fibers like polyester. The dyeing process typically requires high temperatures (above 100°C) to facilitate the swelling of the polyester fibers, allowing the dye molecules to penetrate and become trapped within the polymer structure.

Laboratory Dyeing Methods

Three primary methods are employed for dyeing polyester with disperse dyes in a laboratory setting: High-Temperature Exhaust Dyeing, Thermosol Dyeing, and Carrier Dyeing. The choice of method depends on the available equipment, the specific polyester substrate, and the desired outcome.

High-Temperature (HT) Exhaust Dyeing

This is the most common and efficient method for achieving deep shades with good fastness properties on polyester. The process is carried out in a sealed dyeing vessel under pressure, allowing the dyeing temperature to be raised to 130-135°C.

-

Preparation of the Dyebath:

-

Calculate the required amounts of this compound, dispersing agent, leveling agent, and acetic acid based on the weight of the fabric (o.w.f.) and the desired liquor ratio (e.g., 1:10 to 1:15).[2]

-

Create a paste of the disperse dye with a small amount of dispersing agent and tepid water.

-

Add the dye paste to the required volume of water in the dyeing vessel.

-

Add the remaining auxiliaries (dispersing agent, leveling agent) to the dyebath.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2]

-

-

Dyeing Procedure:

-

Introduce the pre-wetted polyester fabric into the dyebath at approximately 60°C.

-

Seal the dyeing vessel and raise the temperature to 130°C at a controlled rate of 1-2°C per minute.

-

Maintain the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.

-

Cool the dyebath to 60-70°C at a controlled rate.

-

Rinse the dyed fabric with hot water, followed by a cold water rinse.

-

-

Reduction Clearing (After-treatment):

-

Prepare a fresh bath containing:

-

Caustic Soda (NaOH): 2 g/L

-

Sodium Hydrosulphite (Na₂S₂O₄): 2 g/L

-

-

Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid.

-

Finally, rinse with cold water and air dry.

-

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

Thermosol Dyeing

The Thermosol method is a continuous process suitable for dyeing woven or knitted polyester fabrics. It involves padding the fabric with a dye dispersion followed by a high-temperature dry heat treatment to fix the dye.

-

Padding Liquor Preparation:

-

Prepare a padding liquor containing this compound, a dispersing agent, a migration inhibitor, and a thickening agent.

-

Ensure the dye is well dispersed to prevent specking.

-

The pH of the padding liquor should be adjusted to 4.5-5.5 with acetic acid.

-

-

Padding and Drying:

-

Pad the polyester fabric through the liquor using a laboratory padding mangle to achieve a uniform wet pick-up (typically 60-70%).

-

Dry the padded fabric immediately and evenly, often using an infrared pre-dryer followed by a hot flue dryer at 100-120°C. Careful drying is crucial to prevent dye migration.

-

-

Thermofixation:

-

Pass the dried fabric through a thermofixation unit (e.g., a laboratory stenter or oven) at a high temperature, typically between 190°C and 220°C, for 60-90 seconds. The exact temperature and time will depend on the fabric construction and the specific dye characteristics.

-

-

After-treatment:

-

After thermofixation, the fabric is rinsed to remove unfixed dye and auxiliaries.

-

A reduction clearing treatment, as described in the high-temperature exhaust dyeing protocol, is highly recommended to improve fastness properties.

-

Caption: Thermosol Dyeing Workflow for Polyester.

Carrier Dyeing

This method allows for the dyeing of polyester at or near the boiling point of water (around 100°C) at atmospheric pressure. It utilizes chemical agents called "carriers" that swell the polyester fibers, facilitating dye penetration. This method is often used when high-temperature equipment is unavailable.

-

Dyebath Preparation:

-

Prepare the dyebath with this compound, a dispersing agent, a suitable carrier (e.g., a methyl naphthalene-based or ortho-phenylphenol-based carrier), and acetic acid.

-

The amount of carrier typically ranges from 2 to 5 g/L.

-

Adjust the pH to 4.5-5.5.

-

-

Dyeing Procedure:

-

Introduce the pre-wetted polyester fabric into the dyebath at 60°C.

-

Run the fabric for 10-15 minutes to ensure even absorption of the carrier.

-

Add the dispersed dye to the bath.

-

Raise the temperature to the boil (98-100°C) at a rate of 1-2°C per minute.

-

Maintain the temperature at the boil for 60-90 minutes.

-

Cool the dyebath to 60-70°C before rinsing.

-

-

After-treatment:

-

Thorough rinsing is essential to remove the carrier, as residual carrier can negatively impact the lightfastness of the dyeing and may cause an undesirable odor.

-

Perform a reduction clearing as described in the high-temperature exhaust dyeing protocol. This step is crucial for removing both unfixed dye and residual carrier.

-

Quantitative Data

The following tables summarize typical quantitative data for the dyeing of polyester with disperse dyes. It is important to note that specific results for this compound may vary, and it is recommended to perform preliminary experiments to optimize the parameters for a specific application.

Table 1: Typical Recipe for High-Temperature Exhaust Dyeing of Polyester

| Component | Concentration (% o.w.f.) | Purpose |

| This compound | 0.5 - 4.0 | Colorant |

| Dispersing Agent | 1.0 - 2.0 | Prevents dye agglomeration |

| Leveling Agent | 0.5 - 1.0 | Promotes even dye uptake |

| Acetic Acid | As required | To maintain pH 4.5-5.5 |

| Process Parameters | Value | |

| Liquor Ratio | 1:10 - 1:15 | |

| Dyeing Temperature | 130°C | |

| Dyeing Time | 30 - 60 min |

Table 2: ISO Fastness Properties of this compound on Polyester

| Fastness Test | Fading | Staining |

| Ironing | 4-5 | 3-4 |

| Light | 6 | - |

| Perspiration | 5 | 5 |

| Washing | 4-5 | 3-4 |

Source: Data compiled from publicly available industry resources.[1] Ratings are on a scale of 1 to 5 for staining and 1 to 8 for lightfastness, where a higher number indicates better fastness.

Table 3: Influence of Dyeing Temperature on Color Strength (K/S) of Disperse Dyes on Polyester

| Dyeing Temperature (°C) | Relative Color Strength (K/S) |

| 100 | Low |

| 110 | Moderate |

| 120 | High |

| 130 | Very High (Optimal) |

| 140 | High (potential for dye degradation) |

Note: This table illustrates the general trend for disperse dyes. The optimal temperature for this compound should be determined experimentally. The rate of dye uptake and total dye uptake generally increase with an increase in temperature.[2]

Safety Precautions

-

Always work in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Disperse dyes are fine powders and can cause respiratory irritation. Handle with care to avoid creating dust.

-

Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for specific handling and disposal information.

Conclusion

The successful laboratory dyeing of polyester with this compound can be achieved using high-temperature exhaust, thermosol, or carrier dyeing methods. The high-temperature exhaust method is generally preferred for achieving the best color yield and fastness properties. Careful control of dyeing parameters such as temperature, time, pH, and the use of appropriate auxiliaries is critical for obtaining reproducible results. A thorough after-treatment process, including reduction clearing, is essential for achieving optimal fastness.

References

Application Notes: C.I. Disperse Blue 35 as a Fluorescent Probe in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of Action

C.I. Disperse Blue 35 is a lipophilic molecule, which facilitates its passage across cellular membranes. Its potential applications in cell biology are twofold, stemming from two key characteristics:

-

Photosensitization and Reactive Oxygen Species (ROS) Generation: Upon excitation with light of an appropriate wavelength (known to absorb around 624 nm), this compound can act as a photosensitizer, transferring energy to molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. This property can be harnessed to induce localized oxidative stress for therapeutic purposes (photodynamic therapy) or to study cellular responses to ROS.

-

Lysosome Staining: There are indications that this compound may accumulate in acidic organelles, such as lysosomes. This is a common characteristic of weakly basic amines, which become protonated and trapped within the low pH environment of the lysosome. This suggests its potential use as a fluorescent marker for visualizing and tracking these organelles.

Quantitative Data Summary

A comprehensive summary of the quantitative photophysical properties of this compound in a cellular environment is currently limited in published literature. The following table presents the known data and highlights the parameters that require experimental determination.

| Property | Value/Range | Remarks |

| Chemical Formula | C₂₀H₁₄N₂O₅ | |

| Molecular Weight | 362.34 g/mol | |

| Absorption Maximum (λabs) | ~624 nm | In organic solvents. The absorption in aqueous/cellular environments may differ. |

| Emission Maximum (λem) | Not Available | Crucial parameter to be determined experimentally. |

| Stokes Shift | Not Available | Dependent on the emission maximum. |

| Molar Extinction Coefficient (ε) | Not Available | Important for quantitative applications. |

| Quantum Yield (Φ) | Not Available | A measure of the efficiency of fluorescence. |

| Photostability | Not Available | Critical for time-lapse imaging and quantitative studies. Anthraquinone dyes can exhibit variable photostability. |

Potential Applications and Experimental Protocols

Application 1: Induction and Measurement of Cellular Reactive Oxygen Species (ROS)

The photosensitizing nature of this compound makes it a potential tool for inducing and studying the effects of ROS in a controlled manner.

Experimental Protocol: Light-Induced ROS Generation and Detection

1. Reagent Preparation:

- Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like DMSO. Store protected from light at -20°C.

- Prepare a working solution by diluting the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). The optimal concentration must be determined experimentally to balance ROS generation with acute phototoxicity.

2. Cell Seeding:

- Seed cells in a suitable culture vessel (e.g., 96-well plate for plate reader assays, glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.

3. Staining:

- Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

- Add the this compound working solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time needs to be determined to allow for sufficient cellular uptake.

4. ROS Detection:

- After incubation with this compound, wash the cells twice with PBS.

- Add a solution containing a ROS-sensitive fluorescent probe (e.g., DCFH-DA for general ROS, or more specific probes as needed) to the cells and incubate according to the manufacturer's instructions.

5. Photo-activation and Measurement:

- Expose the cells to a light source with a wavelength corresponding to the absorption maximum of this compound (~624 nm). The light dose (intensity and duration) will need to be carefully controlled and optimized.

- Immediately measure the fluorescence of the ROS-sensitive probe using a fluorescence plate reader or a fluorescence microscope.

6. Controls:

- Cells treated with this compound but not exposed to light.